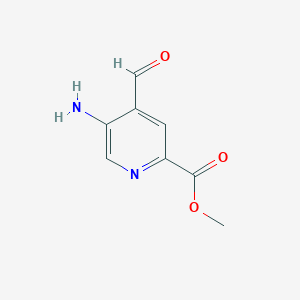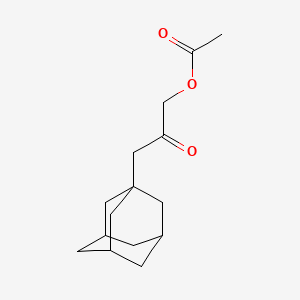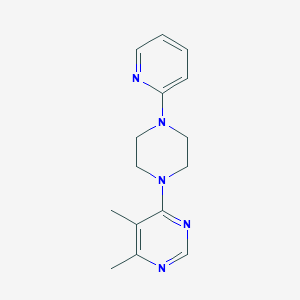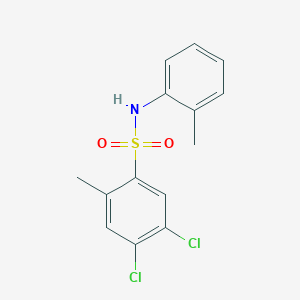![molecular formula C12H12ClF3N2O B2756687 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 907566-27-2](/img/structure/B2756687.png)
8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
An efficient method for synthesizing this compound involves using CF₃SO₂Na under metal-free conditions. The process selectively introduces the trifluoromethyl group to indoles at the C2 position. The desired product can be obtained in a yield of approximately 0.7 grams. A radical intermediate may be involved in this transformation .
Molecular Structure Analysis
The molecular structure of 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole consists of a fused pyridoindole ring system with the trifluoromethoxy group attached. The trifluoromethoxy group enhances the compound’s properties and reactivity .
Chemical Reactions Analysis
While specific reactions involving this compound are not explicitly mentioned in the literature, it is likely to participate in various transformations due to the presence of the trifluoromethoxy group. Further studies are needed to explore its reactivity and potential applications .
Aplicaciones Científicas De Investigación
Pharmacological Activities
Research indicates that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, a category that includes 8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, exhibit a broad spectrum of pharmacological activities. These compounds have shown properties such as antihistamine, neuroleptic, antiarrhythmogenic, and antioxidant activities. Some of these substances are utilized in medicinal preparations, with applications ranging from antihistamines to neuroleptics (Ivanov, Afanas'ev, & Bachurin, 2001).
Synthesis and Physiological Activity
Studies have also focused on the synthesis methods for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, demonstrating the synthetic accessibility of various derivatives of these heterocycles. These compounds are of interest in medicinal chemistry due to their wide range of pharmacological activities (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).
Anti-Cancer Properties
Some studies have explored the anti-cancer potential of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. Research has shown high anti-tumor activity in these compounds, with particular effectiveness in inhibiting the proliferation of various cancer cell lines, suggesting their potential as novel anti-cancer agents (Feng et al., 2018).
Chemical Structure Analysis
The chemical and molecular structures of certain hydrogenated forms of pyrido[4,3-b]indole have been studied using techniques like single-crystal X-ray diffraction. These studies provide insights into the physicochemical properties and potential applications of these compounds in various scientific fields (Rybakov, Alekseev, Kurkin, & Yurovskaya, 2011).
Receptor Activity
There has been research on the activity profiles of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives on a variety of therapeutic targets, including GPC-receptors, ion channels, and neurotransmitter transporters. These studies are crucial in understanding the potential therapeutic applications of these compounds (Ivachtchenko et al., 2013).
Propiedades
IUPAC Name |
8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)18-7-1-2-10-8(5-7)9-6-16-4-3-11(9)17-10/h1-2,5,16-17H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIMDJBSJBNETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-phenyloxane-4-carboxamide](/img/structure/B2756606.png)

![2-[2-Hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol](/img/structure/B2756611.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2756614.png)

![Methyl 1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2756616.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2756620.png)


![ethyl 4-{2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2756624.png)
